Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride
Overview
Description
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClN3O2. It is a white solid with a molecular weight of 255.7 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, which is known for its significant structural role in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride are currently unknown
Mode of Action
It is known that imidazo[1,5-a]pyridine derivatives have a wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with formaldehyde and ammonium chloride under acidic conditions to form the imidazo[1,5-a]pyridine core . The aminomethyl group is then introduced through a Mannich reaction, where the imidazo[1,5-a]pyridine is reacted with formaldehyde and a secondary amine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups attached to the aminomethyl position .
Scientific Research Applications
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials science applications
Comparison with Similar Compounds
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a]pyridine core but have different substituents, leading to varied biological activities and applications
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)imidazo[1,5-a]pyridine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-2-16-11(15)10-9-5-3-4-8(6-12)14(9)7-13-10;/h3-5,7H,2,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXYOPOCAFYKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C=N1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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